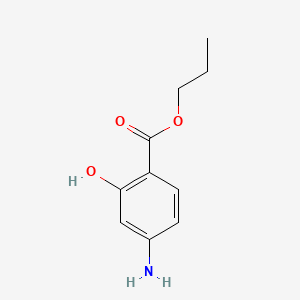

Propyl 4-amino-2-hydroxybenzoate

Description

Structure

3D Structure

Properties

CAS No. |

6018-20-8 |

|---|---|

Molecular Formula |

C10H13NO3 |

Molecular Weight |

195.21 g/mol |

IUPAC Name |

propyl 4-amino-2-hydroxybenzoate |

InChI |

InChI=1S/C10H13NO3/c1-2-5-14-10(13)8-4-3-7(11)6-9(8)12/h3-4,6,12H,2,5,11H2,1H3 |

InChI Key |

BGAFTBFFBLVMCB-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)C1=C(C=C(C=C1)N)O |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations of Propyl 4 Amino 2 Hydroxybenzoate

Established Synthetic Pathways for 4-Amino-2-Hydroxybenzoate (B10774363) Esters

The creation of 4-amino-2-hydroxybenzoate esters, including the propyl variant, predominantly follows two well-documented routes: direct esterification of the corresponding acid and derivatization from precursor compounds.

Esterification Reactions of 4-Amino-2-Hydroxybenzoic Acid

The most direct method for producing propyl 4-amino-2-hydroxybenzoate is the esterification of 4-amino-2-hydroxybenzoic acid with propanol (B110389). This reaction typically requires an acid catalyst to facilitate the formation of the ester. A common laboratory-scale procedure involves refluxing p-aminobenzoic acid with ethanol (B145695) in the presence of concentrated sulfuric acid. libretexts.org A similar principle can be applied using propanol to yield the desired propyl ester. The reaction mixture is heated to allow the esterification to proceed, and upon completion, the product is isolated and purified. libretexts.org

Derivatization from Precursor Compounds

An alternative strategy for synthesizing 4-amino-2-hydroxybenzoate esters involves the use of precursor compounds. One such method begins with the synthesis of 4-amino-2-hydroxybenzoic acid itself from m-aminophenol. google.comgoogle.com In a process known as the Kolbe-Schmitt reaction, m-aminophenol is reacted with carbon dioxide under pressure and heat. google.com A more recent improvement on this method involves reacting m-aminophenol with a sodium alkoxide in an alcoholic solution to form the sodium salt, which is then carboxylated using carbon dioxide under supercritical conditions. google.com Once the 4-amino-2-hydroxybenzoic acid is formed, it can then be esterified as described in the previous section.

Another derivatization approach involves starting with a related benzoic acid ester and modifying its functional groups. For instance, a general procedure for the synthesis of methyl 4-[2-(cyclized amino)ethoxy]benzoate esters starts with methyl 4-hydroxybenzoate (B8730719). researchgate.net While this example leads to a different final product, it demonstrates the principle of using a pre-existing ester and modifying other parts of the molecule to achieve the desired structure. This could theoretically be applied by starting with a nitro-substituted benzoate (B1203000) ester, reducing the nitro group to an amine, and then performing the necessary hydroxylation and esterification steps.

Optimized Reaction Conditions and Yield Enhancements

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key factors that influence the outcome of the esterification reaction include temperature, reaction time, the type and concentration of the catalyst, and the molar ratio of reactants.

For the esterification of 2-hydroxy-4-amino-benzoic acid with phenols, it was found that using an excess of the phenol (B47542) and a specific ratio of the condensing agent (phosphorus pentoxide or polyphosphoric acid) to the benzoic acid reactant significantly impacts the yield. google.com For instance, maximum yields were obtained using about 3.2 to 4.4 mols of phenol to each mol of 2-hydroxy-4-amino-benzoic acid. google.com Similarly, in the synthesis of benzocaine (B179285) (ethyl p-aminobenzoate), the molar equivalents of the alcohol used can be varied to influence the product yield, a concept explained by Le Chatelier's Principle. libretexts.org

The choice of solvent and catalyst also plays a critical role. A process for the esterification of hydroxybenzoic acids using a halogenated derivative in a homogeneous liquid phase in the presence of a non-quaternizable tertiary amine has been described. google.com This method offers an alternative to traditional acid-catalyzed esterification.

Green Chemistry Approaches in Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. For the synthesis of p-hydroxybenzoic acid esters, a novel approach utilizes acylation of phenol with methyl carbamate (B1207046) in the presence of a catalyst like aluminum chloride. ijrdt.org This method avoids the use of harsh reagents and offers a more sustainable route.

Another green chemistry approach involves the use of solid acid catalysts, such as macroporous resins, to facilitate the esterification reaction. A preparation method for propyl p-hydroxybenzoate uses NKC-9 macroporous resin as a catalyst in a microwave-assisted reaction. google.com This method is advantageous as the catalyst can be easily recovered and reused, the reaction times are shorter, and it results in less equipment corrosion and environmental pollution. google.com The use of ionic liquids as catalysts in the synthesis of propyl 4-hydroxybenzoate has also been reported, offering another recyclable catalyst option. sigmaaldrich.com

Analog Synthesis and Structural Modifications

The synthesis of analogs of this compound allows for the exploration of structure-activity relationships and the development of new compounds with potentially enhanced properties.

Variation of the Alkyl Ester Moiety

A primary and straightforward structural modification involves varying the alkyl ester group. By replacing propanol with other alcohols during the esterification of 4-amino-2-hydroxybenzoic acid, a wide range of esters can be synthesized. For example, using ethanol results in the formation of ethyl 4-amino-2-hydroxybenzoate. chemicalbook.com The synthesis of various thiol esters of 4-amino-2-hydroxybenzoic acid has also been reported, demonstrating the versatility of the carboxyl group for forming different ester linkages. acs.org

The synthesis of a series of 2-hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(alkoxycarbonyl)amino]benzoates showcases more complex structural modifications where the core structure is significantly altered. researchgate.net While not direct analogs of this compound, these syntheses illustrate the chemical feasibility of introducing diverse functionalities to the parent molecule. The synthesis of α-amino esters via nitrene C-H insertion using engineered enzymes is another advanced technique that could potentially be adapted to create novel analogs. nih.gov

The following table provides a summary of various synthesized esters of 4-amino-2-hydroxybenzoic acid and related compounds, highlighting the different alkyl and aryl groups that have been incorporated.

| Compound Name | Alkyl/Aryl Group | Reference |

| Phenyl 2-hydroxy-4-aminobenzoate | Phenyl | google.com |

| Ethyl 4-amino-2-hydroxybenzoate | Ethyl | chemicalbook.com |

| Methyl 4-amino-2-hydroxybenzoate | Methyl | sigmaaldrich.com |

| Propyl 4-hydroxybenzoate | Propyl | sigmaaldrich.comthermofisher.com |

| Thiol Esters of 4-amino-2-hydroxybenzoic acid | Various Thiol Groups | acs.org |

This table demonstrates the broad scope of ester analogs that can be synthesized from 4-amino-2-hydroxybenzoic acid, enabling the fine-tuning of the molecule's properties for various applications.

Functionalization of the Aromatic Ring System

The aromatic ring of this compound possesses three substituents—a hydroxyl group, an amino group, and a propyl carboxylate group—which direct the regioselectivity of electrophilic aromatic substitution reactions. The hydroxyl and amino groups are strongly activating and ortho-, para-directing, while the propyl carboxylate group is a deactivating meta-directing group. The interplay of these directing effects governs the outcome of functionalization attempts on the benzene (B151609) nucleus.

Research into the direct functionalization of the aromatic ring of this compound is limited; however, studies on the parent compound, 4-aminosalicylic acid (4-ASA), and its other alkyl esters provide valuable insights into the expected reactivity.

One of the key functionalization reactions explored is halogenation. For instance, the bromination of 4-aminosalicylic acid has been reported to yield a mixture of isomers, namely 4-amino-3-bromo-2-hydroxybenzoic acid and 4-amino-5-bromo-2-hydroxybenzoic acid. academicjournals.org This outcome is anticipated due to the strong activating and directing effects of the hydroxyl and amino groups, which favor substitution at the positions ortho and para to them. In the case of this compound, the positions C3 and C5 are activated for electrophilic attack.

The table below summarizes the expected products from the bromination of this compound, based on the observed reactivity of 4-aminosalicylic acid.

| Reactant | Reagent | Potential Products | Reference |

|---|---|---|---|

| This compound | Bromine (Br2) | Propyl 4-amino-3-bromo-2-hydroxybenzoate and Propyl 4-amino-5-bromo-2-hydroxybenzoate | academicjournals.org |

Further detailed studies on the selective functionalization of the aromatic ring of this compound, such as nitration or Friedel-Crafts reactions, are not extensively documented in publicly available literature. Such transformations would likely require careful optimization of reaction conditions to control regioselectivity and avoid potential side reactions involving the amino and hydroxyl groups.

Introduction of Heterocyclic Substructures

The presence of the ortho-aminophenol moiety in this compound makes it a versatile precursor for the synthesis of various fused heterocyclic systems, most notably benzoxazoles and benzothiazoles. These transformations typically involve cyclocondensation reactions where the amino and hydroxyl groups react with a suitable bifunctional electrophile.

The synthesis of benzothiazole (B30560) derivatives from alkyl 4-aminosalicylates has been successfully demonstrated. academicjournals.org This transformation can be achieved through a one-pot reaction involving the treatment of the alkyl 4-aminosalicylate with ammonium (B1175870) thiocyanate (B1210189) and subsequent cyclization induced by bromine. The reaction proceeds through the in-situ formation of a thiourea (B124793) intermediate, which then undergoes cyclization and aromatization to yield the benzothiazole ring system.

A plausible reaction scheme for the synthesis of a benzothiazole derivative from this compound is outlined below:

| Starting Material | Reagents | Product | Reaction Type | Reference |

|---|---|---|---|---|

| This compound | 1. Ammonium thiocyanate (NH4SCN) 2. Bromine (Br2) | Propyl 2-amino-6-hydroxy-5-benzo[d]thiazolecarboxylate | Cyclocondensation | academicjournals.org |

Similarly, this compound can serve as a building block for benzoxazole (B165842) derivatives. The general synthesis of benzoxazoles involves the condensation of an ortho-aminophenol with various functional groups, such as carboxylic acids, aldehydes, or their derivatives. organic-chemistry.orgchemicalbook.com For example, reaction with a carboxylic acid or its corresponding acyl chloride in the presence of a dehydrating agent or under thermal conditions can lead to the formation of a 2-substituted benzoxazole.

The following table illustrates a general synthetic route to a benzoxazole derivative starting from this compound.

| Starting Material | Co-reactant | General Product Structure | Reaction Type | Reference |

|---|---|---|---|---|

| This compound | Carboxylic Acid (R-COOH) | Propyl 2-substituted-6-hydroxy-5-benzo[d]oxazolecarboxylate | Cyclocondensation | organic-chemistry.orgchemicalbook.com |

These cyclocondensation reactions provide a powerful tool for the structural modification of this compound, allowing for the introduction of diverse heterocyclic systems and the potential for creating novel chemical entities with unique properties. The specific nature of the resulting heterocyclic derivative can be tailored by the choice of the co-reactant used in the cyclization step.

Advanced Spectroscopic and Structural Characterization of Propyl 4 Amino 2 Hydroxybenzoate

Elucidation of Molecular Structure via Spectroscopic Techniques

The definitive identification and structural confirmation of Propyl 4-amino-2-hydroxybenzoate (B10774363) would necessitate a suite of spectroscopic methods. Each technique provides unique insights into the molecular architecture of the compound.

Nuclear Magnetic Resonance Spectroscopy (NMR: 1H, 13C, 2D-NMR) for Structural Confirmation

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: This technique would be used to identify the number of different types of protons, their chemical environments, and their proximity to other protons. The spectrum for Propyl 4-amino-2-hydroxybenzoate is expected to show distinct signals for the aromatic protons, the propyl chain protons (OCH₂, CH₂, and CH₃), and the protons of the amino (NH₂) and hydroxyl (OH) groups. The splitting patterns (singlet, doublet, triplet, etc.) and integration values would be critical for confirming the connectivity of the atoms.

¹³C NMR: This analysis would reveal the number of unique carbon environments in the molecule. Distinct peaks would be expected for the carbonyl carbon of the ester, the aromatic carbons (some of which would be shifted due to the attachment of the amino and hydroxyl groups), and the carbons of the propyl group.

2D-NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish correlations between protons and protons, and between protons and carbons, respectively. This would provide unambiguous evidence for the complete structural assignment of this compound.

Vibrational Spectroscopy (Fourier Transform Infrared (FTIR) and Raman Spectroscopy) for Functional Group Analysis and Molecular Vibrations

FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

FTIR Spectroscopy: The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, O-H stretching of the phenol (B47542), C=O stretching of the ester, C-O stretching, and aromatic C=C bending vibrations. The precise frequencies of these bands would help to confirm the presence and chemical environment of these functional groups.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound, the molecular weight is calculated to be 195.21 g/mol . guidechem.com High-resolution mass spectrometry would be able to confirm the elemental composition of the molecule. The fragmentation pattern would be expected to show characteristic losses, such as the propyl group or the carboxyl group, which would further support the proposed structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is related to the extent of conjugation. The presence of the substituted benzene (B151609) ring in this compound would result in characteristic absorption maxima in the UV region. The position and intensity of these absorptions would be influenced by the amino and hydroxyl substituents on the aromatic ring.

Solid-State Structural Analysis

Intermolecular Interactions and Hydrogen Bonding Networks in Crystalline State

A search for crystallographic data from sources such as the Cambridge Structural Database (CSD) and other scientific publications did not yield the crystal structure for this compound. Therefore, a detailed analysis of its intermolecular interactions and hydrogen bonding networks in the crystalline solid state is not possible.

For a molecule with its functional groups (a phenolic hydroxyl, an aromatic amine, and an ester carbonyl), it can be hypothesized that its crystal packing would be significantly influenced by a network of hydrogen bonds. The amino (-NH₂) and hydroxyl (-OH) groups would act as hydrogen bond donors, while the hydroxyl oxygen, carbonyl oxygen (=O), and potentially the amino nitrogen could act as hydrogen bond acceptors. However, without experimental crystallographic data, any description of bond lengths, bond angles, and specific network motifs (e.g., chains, dimers, sheets) would be purely speculative.

Chromatographic Methodologies for Analysis and Purification

High-Performance Liquid Chromatography (HPLC) Method Development

No specific, validated High-Performance Liquid Chromatography (HPLC) methods developed explicitly for the analysis and purification of this compound have been found in published literature.

Method development for a compound of this nature would typically involve:

Column Selection: A reversed-phase column (e.g., C8 or C18) would likely be the first choice due to the compound's moderate polarity.

Mobile Phase: A mobile phase consisting of a mixture of water or buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727) would be employed. The pH of the aqueous phase could be adjusted to control the ionization state of the phenolic hydroxyl and aromatic amino groups, thereby influencing retention time.

Detection: Given the aromatic ring and chromophoric groups, UV detection would be a suitable technique. A full UV scan would be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

Without experimental data, a table of HPLC parameters cannot be provided.

Gas Chromatography (GC) Applications

No specific Gas Chromatography (GC) applications for the analysis of this compound were found in the reviewed literature.

Direct analysis of this compound by GC could be challenging due to its relatively low volatility and the presence of active polar functional groups (-OH and -NH₂). These groups can cause peak tailing and potential degradation in the hot injector or on the column. To overcome this, derivatization would likely be required. The hydroxyl and amino groups could be silylated (e.g., using BSTFA or TMCS) to increase volatility and thermal stability, making the compound more amenable to GC analysis. However, no established derivatization and GC methods have been published.

Computational and Quantum Chemical Studies of this compound: A Search for Available Research

The inquiry sought to build a detailed scientific article focusing on the computational chemistry of this compound, with a specific structure including Density Functional Theory (DFT) calculations, electronic and structural properties, and theoretical vibrational spectra analysis. The requested subsections included in-depth analyses such as:

Geometry Optimization and Conformational Analysis

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Molecular Electrostatic Potential (MEP) Mapping

Natural Bond Orbital (NBO) Analysis

Mulliken Charge Analysis

Theoretical Vibrational Spectra Prediction

While extensive research exists for structurally related compounds, most notably Propyl 4-hydroxybenzoate (B8730719) (a common paraben), specific computational investigations into the 4-amino-2-hydroxy substituted variant are not present in the public domain of scientific literature based on the conducted searches.

This lack of available data prevents the generation of a scientifically accurate and informative article that would adhere to the strict and detailed requirements of the user's request. The methodologies outlined in the query are standard in the field of computational chemistry for characterizing new or understudied molecules. However, without primary research data for this compound, any attempt to create the specified content would be speculative and not based on established scientific findings.

Therefore, it is concluded that the requested article on the computational chemistry and quantum chemical studies of this compound cannot be produced at this time due to the absence of relevant scientific research.

Computational Chemistry and Quantum Chemical Studies of Propyl 4 Amino 2 Hydroxybenzoate

Noncovalent Interaction (NCI) and Quantum Theory of Atoms in Molecules (QTAIM) Analysis

Noncovalent Interaction (NCI) analysis is a computational method used to visualize and understand weak, non-covalent interactions within and between molecules. These interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, are crucial for determining molecular conformation, crystal packing, and ligand-receptor binding. The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for defining atomic properties and chemical bonds based on the topology of the electron density.

An NCI and QTAIM analysis of Propyl 4-amino-2-hydroxybenzoate (B10774363) would identify and characterize the intramolecular and intermolecular forces governing its structure. Key interactions expected would include:

Intramolecular Hydrogen Bonding: A strong hydrogen bond would likely be identified between the hydroxyl group at position 2 and the carbonyl oxygen of the ester group. This type of interaction significantly influences the planarity and conformational stability of the molecule.

Intermolecular Hydrogen Bonding: The amino (-NH2) and hydroxyl (-OH) groups are primary sites for forming hydrogen bonds with neighboring molecules, which would be critical in the solid state.

π-π Interactions: The aromatic ring allows for π-π stacking interactions between molecules. Studies on the related compound, Propyl 4-hydroxybenzoate (B8730719), have shown that molecules are linked into chains by O-H···O hydrogen bonds, and these chains are further associated through weak π-π interactions, with a centroid-to-centroid distance of 4.040 Å. researchgate.netnih.gov

QTAIM analysis would quantify these interactions by locating bond critical points (BCPs) in the electron density. The properties at these points, such as electron density (ρ) and its Laplacian (∇²ρ), would classify the nature and strength of the bonds.

Table 1: Hypothetical QTAIM Parameters for Key Interactions in Propyl 4-Amino-2-Hydroxybenzoate This table is an illustrative example of data that would be generated from a QTAIM analysis.

| Interaction Type | Bond Path | Electron Density (ρ) (a.u.) | Laplacian (∇²ρ) (a.u.) | Interaction Nature |

|---|---|---|---|---|

| Intramolecular H-Bond | O-H···O=C | 0.035 | +0.095 | Strong, stabilizing |

| Intermolecular H-Bond | N-H···O | 0.020 | +0.070 | Standard H-bond |

| π-π Stacking | Ring Centroid ↔ Ring Centroid | 0.005 | +0.015 | Weak, van der Waals |

Predictive Modeling of Optoelectronic Properties

Predictive modeling, often employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), is used to calculate the electronic and optical properties of a molecule. For this compound, these studies would predict its behavior in electronic devices or upon interaction with light.

Key predicted properties would include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity and electronic transitions. The energy difference between them (the HOMO-LUMO gap) is a critical indicator of molecular stability and the energy required for electronic excitation. The presence of both electron-donating (amino, hydroxyl) and electron-withdrawing (ester) groups on the benzene (B151609) ring would be expected to lower the HOMO-LUMO gap compared to unsubstituted benzene.

Nonlinear Optical (NLO) Properties: Calculations of hyperpolarizability can predict a material's potential for NLO applications, such as frequency conversion of light. Computational studies on other aminobenzoate derivatives have been used to predict their optical properties. researchgate.net

UV-Visible Absorption Spectrum: TD-DFT calculations can simulate the UV-Vis spectrum, identifying the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π→π* or n→π*).

Table 2: Predicted Optoelectronic Properties for Aminobenzoate Derivatives This table is based on representative data from computational studies on aminobenzoate derivatives and serves as an example. researchgate.net

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.6 eV | Relates to chemical stability and excitation energy |

| First Hyperpolarizability (β) | High value | Suggests potential for NLO applications |

| Max Absorption Wavelength (λmax) | ~310 nm | Corresponds to π→π* transition in the aromatic system |

Investigations into Biological Activities and Molecular Mechanisms of Propyl 4 Amino 2 Hydroxybenzoate

Antioxidant Mechanisms and Radical Scavenging Activity

The antioxidant potential of a chemical compound is its ability to neutralize reactive oxygen species (ROS) and other free radicals, which are unstable molecules that can cause cellular damage through a process called oxidative stress. Phenolic compounds, a broad category that includes Propyl 4-amino-2-hydroxybenzoate (B10774363), are well-known for their antioxidant capabilities. researchgate.net These properties are intrinsically linked to their chemical structure, which allows them to donate hydrogen atoms or electrons to free radicals, thereby stabilizing them and preventing a cascade of further oxidative damage. mdpi.com

To quantify the antioxidant capacity of compounds like Propyl 4-amino-2-hydroxybenzoate, researchers employ various in vitro assays. One of the most common is the DPPH (2,2-diphenyl-1-picrylhydrazyl) method. nih.gov DPPH is a stable free radical that has a deep violet color in solution. When an antioxidant compound is introduced, it donates a hydrogen atom or an electron to the DPPH radical. This process neutralizes the radical, causing the solution to lose its color, changing from violet to yellow. The degree of color change, which is measured using a spectrophotometer, is proportional to the radical scavenging activity of the tested compound. nih.govresearchgate.net

Other assays, such as the ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging test and superoxide (B77818) anion radical scavenging assays, are also used to provide a comprehensive profile of a compound's antioxidant potential. researchgate.netmdpi.com For instance, studies on derivatives of 4-aminosalicylic acid, the parent molecule of this compound, have utilized the DPPH assay to evaluate and compare their antioxidant strengths. nih.gov

The radical scavenging activity of this compound is directly correlated with its molecular architecture. The key features responsible for its antioxidant effect are the hydroxyl (-OH) and amino (-NH2) groups attached to the aromatic benzene (B151609) ring. researchgate.net

Hydroxyl and Amino Groups: These functional groups are excellent hydrogen/electron donors. The presence of the hydroxyl group at position 2 (ortho to the ester) and the amino group at position 4 (para to the ester) enhances the molecule's ability to stabilize free radicals. The arrangement of these groups, particularly the ortho-hydroxyl group, is a critical structural feature for high radical-scavenging activity in phenolic compounds. researchgate.net

Aromatic Ring: The benzene ring itself acts as a stabilizing structure. After donating a hydrogen atom, the resulting radical is stabilized by the delocalization of the unpaired electron across the aromatic system, a phenomenon known as resonance. This stability prevents the antioxidant molecule from becoming a pro-oxidant.

Enzyme Target Interactions and Inhibition Mechanisms

In addition to direct radical scavenging, this compound and its structural relatives can exert biological effects by interacting with and inhibiting specific enzymes involved in various physiological and pathological processes.

α-Glucosidase is a key enzyme located in the small intestine that breaks down complex carbohydrates into simpler sugars like glucose, which are then absorbed into the bloodstream. nih.gov The inhibition of this enzyme can delay carbohydrate digestion, leading to a slower and lower rise in post-meal blood glucose levels. nih.gov This mechanism is a therapeutic strategy for managing type 2 diabetes. nih.gov

Inhibitors typically work by binding to the active site of the α-glucosidase enzyme, often through hydrogen bonds and hydrophobic interactions, preventing the natural substrate from binding. mdpi.commdpi.com While various quinoline (B57606) and hydrazone derivatives have been reported as potent α-glucosidase inhibitors, specific studies detailing the inhibitory activity of this compound are not extensively documented in the available literature. nih.gov However, its phenolic structure suggests it could be a candidate for such investigations.

Lipoxygenases (LOX) are a family of enzymes that catalyze the oxidation of polyunsaturated fatty acids, such as arachidonic acid, to produce inflammatory mediators like leukotrienes. mdpi.com The 5-lipoxygenase (5-LOX) enzyme, in particular, is a crucial target for anti-inflammatory drug development. nih.gov

Research on derivatives of 4-aminosalicylic acid (4-ASA) has demonstrated their potential to inhibit 5-LOX. A study evaluating a series of these compounds found that many exhibited significant inhibitory activity. For example, the ethyl and isobutyl esters of 4-ASA showed potent inhibition of the 5-LOX enzyme. nih.gov The propyl ester, this compound, would be expected to have comparable activity based on the structure-activity relationships observed in the study, where alkyl esters demonstrated notable potency.

| Compound | % Inhibition at 10 µM |

|---|---|

| 4-Aminosalicylic acid (4-ASA) | 45.8 |

| Ethyl 4-aminosalicylate | 69.3 |

| Isobutyl 4-aminosalicylate | 67.5 |

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. nih.govnih.gov In humans, this enzyme is a significant virulence factor for certain pathogenic bacteria, such as Helicobacter pylori, where the production of ammonia helps the bacteria survive in the acidic environment of the stomach, leading to conditions like gastritis and peptic ulcers. nih.gov

Therefore, inhibiting urease is a valuable strategy for combating such infections. Urease inhibitors can act through various mechanisms, including blocking the enzyme's active site by chelating the nickel ions essential for its function. researchgate.net While a wide range of compounds, including phenols, quinones, and various heterocyclic structures, have been investigated for their urease inhibitory potential, specific kinetic studies on this compound are not prominently featured in existing research. researchgate.net

NADPH Peroxidase Inhibition

There is no publicly available scientific literature that specifically investigates or provides data on the inhibitory effects of this compound on NADPH peroxidase. While NADPH oxidases are recognized as important targets for therapeutic intervention in diseases associated with oxidative stress, the role, if any, of this particular compound in modulating their activity has not been documented.

Anti-angiogenic Mechanisms of Action

Specific studies on the anti-angiogenic properties of this compound are not found in the current body of scientific literature. Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and in pathological conditions like cancer. However, the potential for this compound to interfere with this process has not been explored in published research.

Inhibition of Angiogenic Factor Production (e.g., VEGF)

There is no available data to suggest that this compound inhibits the production of key angiogenic factors such as Vascular Endothelial Growth Factor (VEGF). The regulation of VEGF is a primary mechanism for many anti-angiogenic therapies, but no studies have linked this compound to this pathway.

Induction of Apoptotic Pathways in Research Models

No research has been published demonstrating that this compound induces apoptosis, or programmed cell death, in any research models. The induction of apoptosis is a hallmark of many anti-cancer agents, but this activity has not been attributed to this compound in scientific studies.

Modulation of Cellular Pathways (Non-Toxicity Related)

The broader effects of this compound on cellular pathways that are not directly related to toxicity are also undocumented.

Cell-Cycle Regulatory Effects (e.g., G0/G1 phase arrest in research models)

There are no specific studies indicating that this compound has any effect on cell cycle regulation, such as inducing G0/G1 phase arrest. While a related compound, propylparaben (B1679720) (propyl 4-hydroxybenzoate), has been shown in combination with another chemical to cause G0/G1 cell cycle arrest, these findings cannot be directly extrapolated to this compound due to structural differences.

Role in Oxidative Damage Processes in Research Models

The role of this compound in oxidative damage processes remains uninvestigated in published research models. Studies on propylparaben have suggested it can contribute to oxidative stress under certain conditions, but similar investigations for this compound are absent.

Structure Activity Relationships Sar and Derivative Design

Impact of Ester Chain Length on Biological Activities

The length of the alkyl ester chain is a significant determinant of the biological activities of 4-amino-2-hydroxybenzoate (B10774363) derivatives, primarily by modulating the molecule's lipophilicity. This physical property governs its ability to traverse cellular membranes and interact with target sites.

Influence on Antimicrobial Potency

The antimicrobial efficacy of hydroxybenzoate derivatives is strongly correlated with the length of the ester chain. An increase in chain length generally enhances hydrophobicity, which can lead to greater antimicrobial activity. nih.gov For instance, studies on related hydroxybenzoate compounds have shown that increasing the alkyl chain from methyl to heptyl results in a significant decrease in the Minimum Inhibitory Concentration (MIC) against bacteria like S. aureus, indicating a 16- to 32-fold increase in potency. nih.gov This suggests that greater hydrophobicity at this position leads to more effective disruption of bacterial cell membranes. nih.gov

However, this trend is not always linear. For some classes of antimicrobial compounds, the activity increases with chain length up to a "cutoff point," after which further elongation can lead to a decrease in potency. nih.gov This may be due to the longer chains folding back and masking the active parts of the molecule. nih.gov In the case of Propyl 4-amino-2-hydroxybenzoate, the propyl group represents a relatively short chain, suggesting that derivatives with longer chains, such as heptyl, could exhibit enhanced antimicrobial effects. nih.gov The principle is demonstrated in the table below, which shows the effect of substituents on the antimicrobial activity of related hydroxybenzoate molecules against S. aureus.

Table 1: Effect of Ester Chain Length on Antimicrobial Activity

| Compound | 4-O Substituent | 6-Alkyl Position | MIC (μg/mL) against S. aureus |

|---|---|---|---|

| 6 | H | Methyl | >500 |

| 7 | Benzyl (B1604629) | Methyl | 62.5 |

| 8 | H | Heptyl | 31.3 |

| 9 | Benzyl | Heptyl | 15.6 |

| 10 | Benzyl | Heptyl | 3.9 |

Data derived from studies on substituted hydroxybenzoates, illustrating the principle of increasing potency with greater hydrophobicity from longer alkyl chains and benzyl groups. nih.gov

Effects on Antioxidant Capacity

In contrast to antimicrobial activity, the antioxidant capacity of phenolic esters is often inversely related to the length of the ester chain. nih.gov Longer acyl chains can increase steric hindrance around the phenolic hydroxyl group, which is crucial for radical scavenging. This hindrance can retard the molecule's ability to donate a hydrogen atom to neutralize free radicals. nih.gov

Research on resveratrol (B1683913) esters, for example, has shown that derivatives with shorter acyl chains, like acetate, exhibit higher antioxidant efficacy in various assays compared to those with longer chains. nih.gov The increased lipophilicity of longer-chain esters can also reduce their solubility and effectiveness in certain assay systems. nih.gov Therefore, it is plausible that this compound, with its short propyl chain, retains a significant portion of the parent acid's antioxidant potential. Further elongation of the ester chain might be expected to diminish this activity. The relationship can be summarized by three general observations seen in phenolic esters:

Antioxidant activity increases with chain length to a certain point before decreasing (the cutoff effect). nih.gov

Activity consistently decreases as chain length increases. nih.gov

Activity consistently increases as chain length increases. nih.gov

For many phenolic compounds, the second observation is common, suggesting that longer-chain derivatives of 4-amino-2-hydroxybenzoic acid may be less effective antioxidants. nih.gov

Role of the Amino Group in Biological Interactions

The amino group at the C4 position is a key functional group that significantly influences the molecule's polarity and its ability to form hydrogen bonds. In biological systems, amino groups can act as hydrogen bond donors, forming crucial interactions with amino acid residues in receptor binding pockets or enzyme active sites. nih.gov

Influence of Hydroxyl Group Position and Reactivity

The position of the hydroxyl group is critical to the biological and chemical properties of the molecule. researchgate.net Located at the C2 position (ortho to the carboxyl group), the hydroxyl group in this compound can form a strong intramolecular hydrogen bond with the carbonyl oxygen of the ester. This interaction affects the molecule's conformation, acidity, and reactivity.

The hydroxyl group is a primary site for antioxidant activity, as it can donate a hydrogen atom to scavenge free radicals. nih.gov Its position influences this capacity; for example, altering the hydroxyl position on flavonoid rings has been shown to significantly impact their binding to biological targets like nucleic acids. nih.gov The presence of the hydroxyl group also increases the molecule's hydrophilicity and ability to act as a hydrogen bond donor in interactions with biological receptors. researchgate.netnih.gov The strategic placement of hydroxyl groups is a well-established principle in drug design to enhance binding affinity and modulate pharmacokinetic properties. researchgate.net

Design Principles for Enhanced Biological Activity

The design of novel derivatives of this compound with enhanced biological activity is guided by the structure-activity relationships of its core components. Key strategies involve modifying the ester chain, substituting the amino group, or altering the phenolic ring to optimize interactions with specific biological targets. nih.govnih.gov

Conclusion and Future Research Directions

Summary of Current Understanding of Propyl 4-Amino-2-Hydroxybenzoate (B10774363)

Propyl 4-amino-2-hydroxybenzoate is the propyl ester of 4-amino-2-hydroxybenzoic acid, also known as 4-aminosalicylic acid (4-ASA). The parent acid, 4-ASA, is a well-known pharmaceutical agent, primarily used as a second-line treatment for tuberculosis. However, specific research and detailed characterization of its propyl ester are notably scarce.

The current understanding of this compound is largely extrapolated from the known chemistry of 4-aminosalicylic acid and the general principles of esterification and pharmacology of related compounds. It is anticipated that the compound shares the core aromatic structure of 4-ASA, with the addition of a propyl group at the carboxylic acid function. This modification from the parent acid would likely alter its physicochemical properties, such as solubility, lipophilicity, and potentially its pharmacokinetic profile.

Identification of Research Gaps and Unexplored Areas

The most significant aspect of the current state of knowledge regarding this compound is the vast expanse of unexplored areas. There is a clear lack of dedicated studies on this specific molecule. Key research gaps include:

Synthesis and Characterization: While the synthesis can be logically inferred, there is no optimized and reported method for the preparation of this compound. Comprehensive characterization data, including detailed spectroscopic analysis (NMR, IR, MS) and crystallographic data, are not available in the public domain.

Physicochemical Properties: Fundamental properties such as melting point, boiling point, solubility in various solvents, pKa, and logP values have not been experimentally determined.

Biological Activity: The biological effects of this compound are largely unknown. While the parent compound, 4-aminosalicylic acid, exhibits antibacterial properties, it is unclear if the propyl ester retains this activity, or if it possesses any other pharmacological or biological effects. Studies on its antimicrobial spectrum, potential cytotoxicity, and mechanism of action are completely absent.

Pharmacokinetics and Metabolism: There is no information on how this compound is absorbed, distributed, metabolized, and excreted in biological systems.

Toxicological Profile: A comprehensive safety and toxicity profile of the compound has not been established.

Prospective Avenues for Advanced Synthetic Methodologies

The synthesis of this compound would likely proceed via the esterification of 4-amino-2-hydroxybenzoic acid with propanol (B110389).

A plausible and conventional method for its synthesis is the Fischer esterification of 4-amino-2-hydroxybenzoic acid with propanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction would involve heating the mixture to drive the equilibrium towards the formation of the ester.

An alternative approach could involve the use of coupling agents to facilitate the esterification under milder conditions, which might be preferable to avoid potential side reactions associated with the amino and hydroxyl functional groups on the aromatic ring.

Future research could focus on developing and optimizing these synthetic routes. This would include exploring different catalysts (including solid acid catalysts for easier separation), reaction conditions (temperature, time, solvent), and purification techniques to achieve high yields and purity. The development of green synthetic methods, utilizing more environmentally benign solvents and catalysts, would also be a valuable area of investigation.

Future Directions in Mechanistic Biological Investigations

Given the biological activity of its parent compound, a primary focus of future research should be the investigation of the potential antimicrobial properties of this compound. Studies should aim to:

Screen for Antimicrobial Activity: Test the compound against a broad panel of microorganisms, including clinically relevant bacteria (such as Mycobacterium tuberculosis), fungi, and viruses.

Elucidate the Mechanism of Action: If antimicrobial activity is observed, subsequent studies should focus on understanding how the compound exerts its effects. This could involve investigating its impact on cell wall synthesis, protein synthesis, nucleic acid replication, or other essential cellular processes.

Investigate other Potential Biological Activities: Beyond antimicrobial effects, the compound should be screened for other potential biological activities, such as anti-inflammatory, antioxidant, or anticancer properties. The structural similarity to other pharmacologically active benzoates suggests that such explorations could be fruitful.

Potential for Derivatization Towards Novel Research Probes and Chemical Tools

The structure of this compound, with its reactive amino and hydroxyl groups, presents opportunities for further chemical modification. Derivatization of this molecule could lead to the development of novel research probes and chemical tools.

For instance, the amino group could be functionalized with fluorescent tags, biotin, or other reporter molecules. Such derivatives could be used as probes to study the cellular uptake, localization, and molecular targets of this class of compounds. Furthermore, the synthesis of a library of related esters with varying alkyl chain lengths (e.g., methyl, ethyl, butyl) could be undertaken to establish structure-activity relationships (SAR). This would provide valuable insights into how the lipophilicity and steric bulk of the ester group influence biological activity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Propyl 4-amino-2-hydroxybenzoate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via esterification of 4-amino-2-hydroxybenzoic acid with propanol under acid catalysis (e.g., sulfuric acid). Optimization involves monitoring reaction temperature (80–100°C) and using anhydrous conditions to minimize hydrolysis. Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) improves yield. Analytical validation (HPLC, NMR) is critical to confirm purity and structural integrity . For analogs like ethyl and isopropyl derivatives, reaction time and stoichiometric ratios (1:1.2 molar ratio of acid to alcohol) are key variables .

Q. Which analytical techniques are most effective for characterizing this compound in research settings?

- Methodological Answer : Use a combination of:

- HPLC with UV detection (λ = 254 nm, C18 column, acetonitrile/water mobile phase) to assess purity .

- NMR (¹H, ¹³C, DEPT-135) to confirm esterification and amino/hydroxyl group positions.

- FTIR for functional group validation (e.g., ester C=O stretch ~1740 cm⁻¹, aromatic N-H bend ~1600 cm⁻¹) .

- Mass spectrometry (ESI-TOF) for molecular ion confirmation. Cross-referencing with certified reference materials (e.g., pharmaceutical secondary standards) ensures accuracy .

Q. What in vitro models are suitable for preliminary toxicity screening of this compound?

- Methodological Answer : Given the lack of human toxicity data (AEGL-1 to AEGL-3 tiers), prioritize in vitro assays:

- Cell viability assays (MTT, resazurin) in HepG2 or HEK293 cells to assess acute cytotoxicity.

- Ames test for mutagenicity screening.

- Reactive oxygen species (ROS) assays to evaluate oxidative stress potential. Dose-response curves (0.1–100 µM) and positive/negative controls (e.g., hydrogen peroxide, DMSO) are critical for data reliability .

Advanced Research Questions

Q. How can hydrogen bonding patterns in this compound crystals inform its stability in solid-state formulations?

- Methodological Answer : Perform single-crystal X-ray diffraction (SCXRD) to map hydrogen bonds (e.g., O–H···N or N–H···O interactions). Use graph-set analysis (e.g., Etter’s formalism) to classify motifs (e.g., R₂²(8) rings). Software like SHELXL refines hydrogen bond geometries (distance, angle) . Stability studies (TGA/DSC) correlate thermal degradation with intermolecular interactions. For polymorph screening, vary crystallization solvents (e.g., DMSO vs. ethanol) to assess packing efficiency .

Q. How can researchers resolve contradictions in crystallographic data for this compound?

- Methodological Answer : Discrepancies in bond lengths/angles may arise from disorder or twinning. Apply:

- SHELXL refinement with TWIN/BASF commands for twinned data .

- Hirshfeld surface analysis to quantify intermolecular contacts and identify outliers.

- Validation tools (e.g., PLATON, CheckCIF) to flag geometric anomalies. Cross-validate with spectroscopic data (e.g., NMR chemical shifts for aromatic protons) .

Q. What strategies can elucidate the compound’s mechanism of action in biological systems?

- Methodological Answer : Use:

- Molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding affinities with target proteins (e.g., cyclooxygenase-2).

- Isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (ΔH, Kd).

- SAR studies by synthesizing analogs (e.g., varying ester chain length) and testing bioactivity. For enzyme inhibition, use kinetic assays (e.g., Lineweaver-Burk plots) to determine inhibition type (competitive/non-competitive) .

Q. How can researchers address discrepancies in spectroscopic data during structural confirmation?

- Methodological Answer : If NMR signals conflict with expected patterns:

- Variable-temperature NMR to resolve dynamic effects (e.g., rotameric equilibria).

- 2D NMR (COSY, HSQC, HMBC) to assign overlapping peaks.

- DFT calculations (Gaussian, ORCA) to predict chemical shifts and compare with experimental data. For mass spectrometry, high-resolution data (HRMS-TOF) resolves isotopic ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.